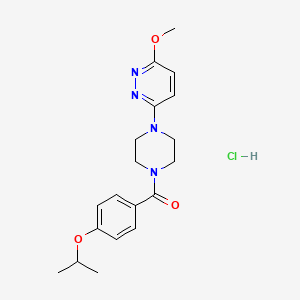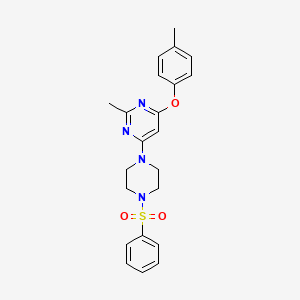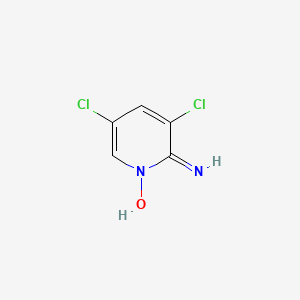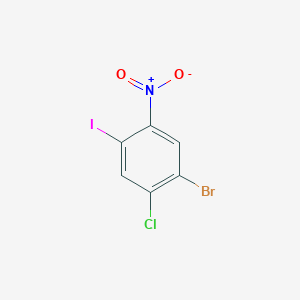
(E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H10Cl2O3 and its molecular weight is 345.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Indene-dione derivatives, including structures similar to (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione, have been extensively studied for their unique chemical properties and reactions. For instance, the behavior of indan-1,2-dione derivatives towards phosphonium ylides has been explored, leading to the formation of various diastereomers and demonstrating the versatility of these compounds in organic synthesis (Osman & El-Samahy, 2007). Similarly, the crystal structure analysis of bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione has provided valuable insights into the molecular configuration and potential for intermolecular interactions (Poorheravi et al., 2007).
Optical and Electronic Properties
Research on the optical and electronic properties of indene-dione derivatives has shown promising applications in materials science. Arylmethylene-1,3-indandione-based molecular glasses, for example, have been investigated for their third-order optical non-linearity, highlighting their potential use in optical devices and non-linear optics applications (Seniutinas et al., 2012).
Antiviral and Antibacterial Applications
The synthesis and evaluation of indan-1,3-dione derivatives as inhibitors against viral proteases, such as the NS2B-NS3 protease of West Nile Virus, demonstrate the potential of these compounds in developing new antiviral agents. Some derivatives have shown significant inhibitory activity, paving the way for further pharmaceutical research and drug development (Oliveira et al., 2018). Additionally, novel antibacterial agents incorporating indene-dione structures have been synthesized, showing efficacy against both gram-negative and gram-positive bacteria, underscoring their potential in addressing antibiotic resistance (Sheikh et al., 2009).
Material Science and Photovoltaics
In the field of material science, indene-dione derivatives have been explored for their applications in organic photovoltaics. The study of work function control using interfacial buffer layers that include indene-dione compounds has led to the development of efficient and air-stable inverted low-bandgap organic photovoltaics, demonstrating the compound's utility in enhancing solar cell performance (Worfolk et al., 2012).
Properties
IUPAC Name |
2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O3/c19-11-7-5-10(14(20)9-11)6-8-15(21)16-17(22)12-3-1-2-4-13(12)18(16)23/h1-9,22H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVLJGOYTMCXRF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)
![6-ethyl 3-methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2601911.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)
